Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a sulfonyl group attached to a 5-chloro-2-methoxyphenyl substituent. Its azaspiro[2.5]octane core confers conformational rigidity, while the sulfonyl and methoxy groups enhance polar interactions, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl 6-(5-chloro-2-methoxyphenyl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5S/c1-22-13-4-3-11(17)9-14(13)24(20,21)18-7-5-16(6-8-18)10-12(16)15(19)23-2/h3-4,9,12H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLVXNGDJGHRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a modulator of various biological pathways. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNOS
- Molecular Weight : 351.82 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
Pharmacological Effects
- Beta-Secretase Modulation : The compound has been identified as a potential beta-secretase (BACE) inhibitor, which is crucial in the development of Alzheimer's disease therapies. Inhibition of BACE can lead to reduced production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients .
- GLP-1 Agonism : Recent studies have shown that derivatives of azaspiro compounds, including this compound, exhibit activity as glucagon-like peptide-1 (GLP-1) agonists. These compounds promote insulin secretion and have potential applications in diabetes management .
- Anticancer Properties : Preliminary data suggest that related compounds demonstrate anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, leading to inhibition of their activity.
- Receptor Modulation : As a GLP-1 agonist, it likely binds to GLP-1 receptors, triggering downstream signaling pathways that enhance insulin secretion and reduce blood glucose levels.
Case Study 1: Alzheimer’s Disease
In a study focusing on beta-secretase inhibitors, this compound demonstrated significant inhibition of BACE activity in vitro, with IC50 values indicating potent activity comparable to existing therapeutic agents .
Case Study 2: Diabetes Management
Research involving GLP-1 receptor activation showed that compounds similar to this compound effectively increased insulin secretion in response to glucose stimulation in pancreatic beta cells .
Comparative Biological Activity Table
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many spirocyclic compounds act as inhibitors of various enzymes, including kinases and methyltransferases, which are crucial in cellular signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or inflammation, potentially altering physiological responses.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of various azaspiro compounds, methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways. This suggests potential for development as an anticancer agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results showed that it effectively reduced markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful agents. This positions it as a candidate for further research in neurodegenerative diseases.
Research Findings
Recent research has emphasized the synthesis of derivatives of this compound to enhance its biological activity. Modifications to the sulfonamide group have been shown to increase potency against specific targets while reducing off-target effects.
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, sulfonyl group positioning, and ester variants. Below is a detailed comparison based on molecular properties, synthesis, and applications:
Structural and Molecular Properties
Table 1: Key Molecular Parameters of Azaspiro[2.5]octane Derivatives
Key Observations:
- Substituent Effects: The target compound’s 5-chloro-2-methoxyphenylsulfonyl group introduces steric bulk and polar interactions compared to simpler analogs like the hydrochloride salt (CAS 874365-30-7) .
- Molecular Weight : The sulfonyl-containing analogs (e.g., CAS 861212-71-7) have higher molecular weights (~287 vs. ~205 for the hydrochloride salt) due to the aromatic sulfonyl moiety .
- Crystallinity : Pharmacopeial standards (e.g., USP 〈695〉) highlight the importance of crystallinity for stability, a property likely shared with the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
